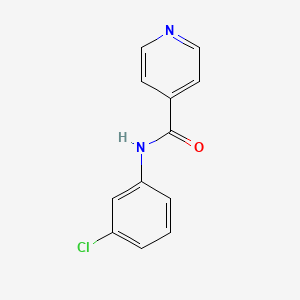

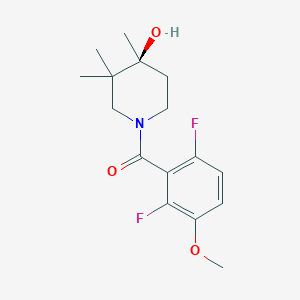

N-(3-chlorophenyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chlorophenyl)isonicotinamide is a compound that would be expected to have significant chemical and pharmacological properties due to the presence of both the isonicotinamide moiety and the chlorophenyl group. While the direct studies on this compound are not identified, insights can be drawn from related research on isonicotinamide derivatives and chlorophenyl compounds.

Synthesis Analysis

The synthesis of related compounds often involves reactions between isonicotinamide or its derivatives with chlorinated phenyl groups under specific conditions. For example, N-ferrocenyl isonicotinamide was prepared from aminoferrocene and isonicotinoyl chloride, indicating a method that could be adapted for synthesizing N-(3-chlorophenyl)isonicotinamide (Patterson et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to N-(3-chlorophenyl)isonicotinamide shows significant interactions such as hydrogen bonding, which plays a crucial role in the stabilization of their crystal structures. For instance, studies on isonicotinamide adducts reveal robust hydrogen bonding and supramolecular arrangements (Vishweshwar et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of isonicotinamide derivatives can be influenced by the presence of chlorophenyl groups. These compounds participate in various chemical reactions, forming complexes and adducts, indicating the reactivity of the amide group and the influence of the chlorophenyl substituent. The reactivity also extends to forming coordination compounds with metals, as demonstrated in studies involving copper(II) chloroacetates (Moncol’ et al., 2007).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the behavior of N-(3-chlorophenyl)isonicotinamide in different environments. While specific data for this compound may not be available, analogous compounds exhibit varied solubilities and melting points depending on the nature of the substituents and crystal packing (Gallagher et al., 2022).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, would be influenced by the isonicotinamide group and the chlorophenyl moiety. The presence of these groups can lead to interactions such as hydrogen bonding and complex formation, influencing the compound's behavior in chemical reactions and biological systems.

References for this information:

- (Patterson et al., 2015)

- (Vishweshwar et al., 2003)

- (Moncol’ et al., 2007)

- (Gallagher et al., 2022)

Scientific Research Applications

1. Chemistry and Material Science Applications

- Water Exchange and Substitution Reactions : A study on the water exchange and substitution by isonicotinamide in the triruthenium carboxylate complex was conducted. This research provided insights into the kinetics of these reactions in aqueous media, which is crucial for understanding complex chemical processes (Powell, Richens & Powell, 1993).

- Supramolecular Reagent in Synthesis : Isonicotinamide was used as a supramolecular reagent in the synthesis of copper(II) complexes. This illustrates the role of isonicotinamide in the creation of inorganic–organic hybrid materials with consistent supramolecular motifs (Aakeröy, Beatty, Desper, O'Shea & Valdés-Martínez, 2003).

2. Biochemical and Pharmacological Applications

- Target for Antituberculosis Drugs : Isonicotinamide has been linked to the inhA gene in Mycobacterium tuberculosis, which is a target for antituberculosis drugs like isoniazid and ethionamide (Somoza et al., 1994).

- Development of Tumor Targeted Theranostic Agents : Research on rhenium and technetium-oxo complexes with thioamide derivatives of pyridylhydrazine bifunctional chelators, which are conjugated to tumor-targeting peptides, utilizes variants of 6-hydrazinonicotinamide. This has implications in developing theranostic agents for cancer treatment (North et al., 2017).

3. Pharmacological Research Tools

- Discovery of Nonpeptide Agonist of GPR14/Urotensin-II Receptor : The identification of 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one as a nonpeptidic agonist of the urotensin-II receptor shows the potential of N-(3-chlorophenyl)isonicotinamide derivatives in pharmacological research (Croston et al., 2002).

4. Antimicrobial Applications

- Synthesis and Antimicrobial Screening : N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives were synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains, showing significant activity (Patel, Bh & Ari, 2014).

Future Directions

Research on “N-(3-chlorophenyl)isonicotinamide” and similar compounds is ongoing, with potential applications in various fields such as materials science and biology . Future research may focus on exploring these applications further, as well as investigating the detailed mechanisms of action of these compounds .

properties

IUPAC Name |

N-(3-chlorophenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWMFMHXJKJGGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)

![8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)

![(4aS*,7aR*)-1-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5524990.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5525005.png)

![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)

![1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5525024.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)